molecular formula C12H13NO5S B2851305 4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione CAS No. 338421-27-5

4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione

Cat. No.: B2851305
CAS No.: 338421-27-5
M. Wt: 283.3
InChI Key: DEHOZCPBPLNSMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is an organic compound that features a thiazinane ring substituted with a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable thiazinane precursor under controlled conditions. One common method includes the use of a Povarov cycloaddition reaction followed by N-furoylation processes . The reaction conditions often require the use of deep eutectic solvents to facilitate the cycloaddition and subsequent functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazinane ring to its corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazinane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced thiazinane derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethoxyphenyl)-1lambda~4~,4-thiazinane-1,3,5-trione is unique due to its thiazinane ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-1-oxo-1,4-thiazinane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5S/c1-17-9-4-3-8(5-10(9)18-2)13-11(14)6-19(16)7-12(13)15/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHOZCPBPLNSMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)CS(=O)CC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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